molecular formula C14H14N2O B12532584 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone

Cat. No.: B12532584
M. Wt: 226.27 g/mol
InChI Key: BNTRDCIYPFDPKY-UHFFFAOYSA-N
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Description

These compounds share a common acetophenone backbone (1-phenylethanone) modified with diverse functional groups, such as sulfonyl, amino, or heterocyclic substituents, which significantly influence their physicochemical properties and biological activities. The parent scaffold is pivotal in organic synthesis and pharmaceutical applications due to its versatility in forming intermediates for reactions like Michael additions, Knoevenagel condensations, and heterocyclic ring formations .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(3-methylpyridin-2-yl)amino]-1-phenylethanone

InChI

InChI=1S/C14H14N2O/c1-11-6-5-9-15-14(11)16-10-13(17)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16)

InChI Key

BNTRDCIYPFDPKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone typically involves the reaction of 2-amino-3-methylpyridine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone exhibit antimicrobial properties. A study demonstrated that derivatives of pyridine compounds showed high antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 12.5 μg/mL . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Antiviral Effects

In the context of emerging viral infections, pyridine derivatives have been investigated for their antiviral potential. Compounds synthesized through classical Mannich reactions have shown promising activity against viruses such as SARS-CoV-2, highlighting the importance of this chemical class in developing new antiviral agents .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been studied extensively. For instance, certain derivatives were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. These studies suggest that modifications to the core structure can enhance anti-inflammatory activity .

Case Study 1: Antimicrobial Screening

A comprehensive study assessed numerous pyridine derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that specific modifications to the phenyl group significantly enhanced activity against resistant strains, providing insights into structure-activity relationships (SARs) .

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that certain derivatives exhibited significant reductions in paw edema in animal models, correlating with their ability to inhibit COX enzymes. These findings support further exploration into clinical applications for inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AntiviralPotential activity against SARS-CoV-2
Anti-inflammatoryInhibition of COX enzymes

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physical State: Amino groups (e.g., methylamino in ) result in liquid compounds, while bulkier substituents like cyclohexylamino or sulfonyl-thiadiazole yield solids. Halogenation (e.g., bromo/chloro in ) increases molecular weight and enhances antifungal potency.

Reactivity Differences: Sulfonyl-containing derivatives (e.g., ) are precursors for nucleophilic substitutions or cross-coupling reactions. 1-Phenylethanone itself is resistant to enzymatic amination, as observed in transaminase studies .

Biological Activity :

  • Bromo-chloro-sulfonyl derivatives exhibit antifungal activity via disrupting fungal membrane integrity .
  • Benzimidazole-oxime analogs (e.g., sc-345286) show metal-binding capacity and π-π interactions, relevant in catalysis or drug design .

Biological Activity

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone, a compound featuring a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally significant as it combines an aromatic ketone with an amino group attached to a pyridine ring, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. The presence of the pyridine ring in 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone may contribute to its effectiveness against various pathogens.

Research Findings

  • Antibacterial Activity : The compound demonstrated notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
  • Antifungal Activity : In addition to antibacterial effects, the compound also exhibited antifungal properties against Candida albicans. The efficacy was measured using disc diffusion methods, showing significant zones of inhibition .

Anticancer Activity

The anticancer potential of 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone has been explored through various in vitro studies.

Case Studies

  • Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) indicated that the compound could induce apoptosis and inhibit cell proliferation. The IC50 values were recorded at approximately 10 µM, suggesting a potent effect compared to standard chemotherapeutic agents .
  • Mechanism of Action : Molecular modeling studies suggested that the compound interacts with microtubules, destabilizing their assembly and leading to cell cycle arrest in cancer cells . This mechanism is crucial for developing new anticancer therapies targeting microtubule dynamics.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone have also been investigated, particularly concerning its ability to inhibit pro-inflammatory cytokines.

Research Findings

  • Cytokine Inhibition : Studies showed that the compound effectively reduced the expression of inflammatory markers such as COX-2 and iNOS in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
  • In Vivo Studies : Animal models demonstrated that administration of the compound significantly reduced paw edema in formalin-induced inflammation models, further supporting its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone can be attributed to its unique structural features:

  • Pyridine Ring : Enhances solubility and interaction with biological targets.
  • Amino Group : Contributes to hydrogen bonding with target proteins.
  • Phenyl Group : Provides hydrophobic interactions that may improve binding affinity.

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